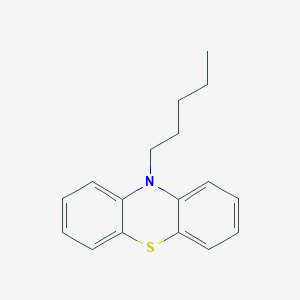
10-Pentyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Pentyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science
Méthodes De Préparation
The synthesis of 10-Pentyl-10H-phenothiazine typically involves the alkylation of phenothiazine with a pentyl group. One common method is the reaction of phenothiazine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
10-Pentyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents include halogens, alkyl halides, and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces dihydro derivatives.
Applications De Recherche Scientifique
10-Pentyl-10H-phenothiazine has several scientific research applications:
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, although specific applications of this compound in medicine are still under investigation.
Mécanisme D'action
The mechanism of action of 10-Pentyl-10H-phenothiazine in photoredox catalysis involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state can then participate in redox reactions, transferring electrons to or from substrates. The molecular targets and pathways involved in its biological activity are still being studied, but it is believed to interact with cellular components such as DNA and proteins, leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
10-Pentyl-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
10-Phenyl-10H-phenothiazine: Known for its use in photoredox catalysis and organic synthesis.
10-Hexyl-10H-phenothiazine: Similar in structure but with a hexyl group instead of a pentyl group, showing different solubility and reactivity properties.
10-Methyl-10H-phenothiazine: Commonly used in medicinal chemistry for its antipsychotic properties.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and overall performance in various applications.
Propriétés
Numéro CAS |
405298-95-5 |
|---|---|
Formule moléculaire |
C17H19NS |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
10-pentylphenothiazine |
InChI |
InChI=1S/C17H19NS/c1-2-3-8-13-18-14-9-4-6-11-16(14)19-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3 |
Clé InChI |
IYGQPCPOLJTIGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


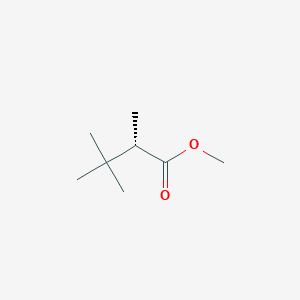

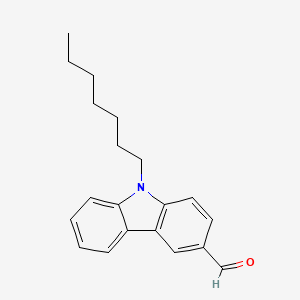
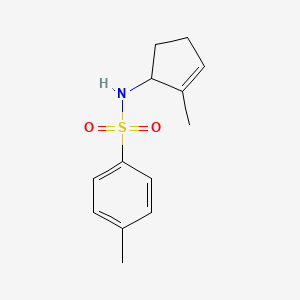
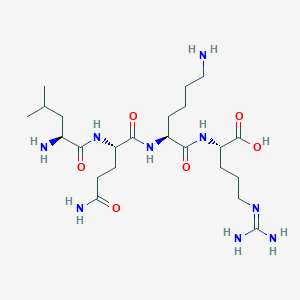
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
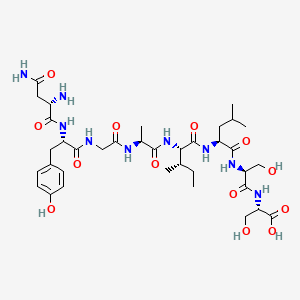
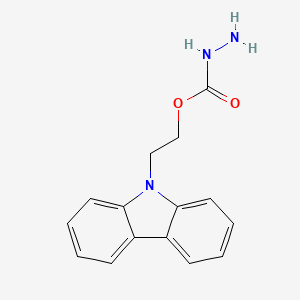
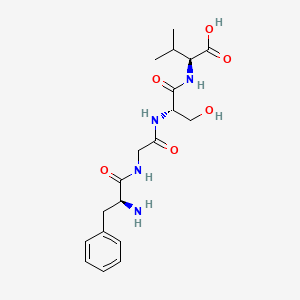
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

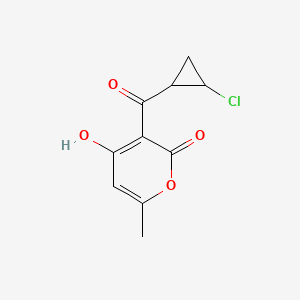
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
